11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Overview
Description
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, which include various aromatic compounds and thiadiazole derivatives.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions: The reactions often require specific reagents and conditions, such as the use of hydrazonoyl halides and potassium thiocyanate for thiadiazole synthesis.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted aromatic compounds and thiadiazole derivatives.
Scientific Research Applications
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The pathways affected by the compound can include signaling pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,3,4-thiadiazole derivatives and other heterocyclic compounds with similar structures.
Uniqueness: The unique combination of functional groups and ring structures in this compound gives it distinct chemical and biological properties.
Comparison: Compared to other similar compounds, this compound may exhibit enhanced stability, reactivity, or biological activity.
Properties
IUPAC Name |
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5OS/c1-16(2)20-8-10-22(11-9-20)34-14-19-6-5-7-21(13-19)26-31-27-25-24(29-15-33(27)32-26)23-17(3)12-18(4)30-28(23)35-25/h5-13,15-16H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYZWAGRIUTTPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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